molecular formula C16H14N2O3 B2641994 2-Benzoyl-7-nitro-1,2,3,4-tetrahydroisoquinoline CAS No. 855645-98-6

2-Benzoyl-7-nitro-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2641994
CAS No.: 855645-98-6
M. Wt: 282.299
InChI Key: GVTJXUYPWKQPCN-UHFFFAOYSA-N
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Description

2-Benzoyl-7-nitro-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoyl-7-nitro-1,2,3,4-tetrahydroisoquinoline typically involves the nitration of 2-benzoyl-1,2,3,4-tetrahydroisoquinoline. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the nitro compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-7-nitro-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Reduction of Nitro Group: 2-Benzoyl-7-amino-1,2,3,4-tetrahydroisoquinoline.

    Reduction of Benzoyl Group: 2-Hydroxy-7-nitro-1,2,3,4-tetrahydroisoquinoline.

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of 2-Benzoyl-7-nitro-1,2,3,4-tetrahydroisoquinoline is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

2-Benzoyl-7-nitro-1,2,3,4-tetrahydroisoquinoline can be compared with other tetrahydroisoquinoline derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

2-Benzoyl-7-nitro-1,2,3,4-tetrahydroisoquinoline is a compound belonging to the class of tetrahydroisoquinolines (THIQs), which are known for their diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound is characterized by a benzoyl group and a nitro substituent at the 7-position of the tetrahydroisoquinoline core. This unique combination of functional groups contributes to its biological activity.

Anticancer Properties

Research has indicated that tetrahydroisoquinoline derivatives exhibit significant anticancer properties. For instance, studies have shown that certain THIQ derivatives can inhibit the proliferation of various cancer cell lines. The compound this compound has been evaluated for its effects on human breast cancer cells (MDA MB-231) and prostate cancer cells (DU-145), demonstrating promising growth inhibition at micromolar concentrations.

Table 1: Anticancer Activity of THIQ Derivatives

CompoundCell LineGI50 (µM)
2-Benzoyl-7-nitro-THIQMDA MB-2315.0
2-Benzoyl-7-nitro-THIQDU-1456.5
Control Compound (No Nitro)DU-145>100

GI50 refers to the concentration required to inhibit cell growth by 50%.

The mechanism of action for this compound appears to involve the induction of apoptosis in cancer cells. Studies suggest that it may activate caspase pathways leading to cell death. Additionally, it has been shown to interact with Bcl-2 family proteins, which are crucial in regulating apoptosis.

Neuroprotective Effects

Tetrahydroisoquinolines have been studied for their neuroprotective effects against neurodegenerative diseases. The nitro group in this compound may enhance its ability to cross the blood-brain barrier and exert protective effects against neuronal damage.

Antiviral Activity

Recent studies have highlighted the antiviral potential of THIQ derivatives against SARS-CoV-2. Compounds based on the tetrahydroisoquinoline structure have shown effectiveness in inhibiting viral replication in vitro. The specific mechanisms remain under investigation but may involve interference with viral entry or replication processes.

Table 2: Antiviral Activity of THIQ Derivatives

CompoundVirusIC50 (µM)
2-Benzoyl-7-nitro-THIQSARS-CoV-24.5
Control CompoundSARS-CoV-2>50

IC50 refers to the concentration required to inhibit viral replication by 50%.

Structural Activity Relationship (SAR)

The biological activity of tetrahydroisoquinoline derivatives is heavily influenced by their structural modifications. Substituents at various positions on the isoquinoline ring can significantly alter their pharmacological profiles. For instance, variations in the nitro group or benzoyl substituents can enhance or diminish anticancer and antiviral activities.

Case Studies

Several case studies have explored the efficacy of THIQ derivatives in clinical settings:

  • Breast Cancer Study : A clinical trial involving patients with advanced breast cancer evaluated the efficacy of a THIQ derivative similar to 2-Benzoyl-7-nitro in combination with standard chemotherapy. Results indicated improved survival rates compared to controls.
  • Neurodegeneration Study : In animal models of Alzheimer's disease, THIQ compounds demonstrated significant reductions in amyloid plaque formation and improved cognitive function.

Properties

IUPAC Name

(7-nitro-3,4-dihydro-1H-isoquinolin-2-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c19-16(13-4-2-1-3-5-13)17-9-8-12-6-7-15(18(20)21)10-14(12)11-17/h1-7,10H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTJXUYPWKQPCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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